4-Bromo-1,1-difluorobut-1-ene
Description
Overview of Fluorine Chemistry in Organic Synthesis
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has grown into a significant sub-discipline of organic chemistry. numberanalytics.com The unique properties imparted by fluorine atoms can dramatically alter the physical, chemical, and biological characteristics of a molecule. numberanalytics.comnih.gov This has led to the widespread use of fluorination as a tool to fine-tune molecular properties for specific applications. sigmaaldrich.com
Fluorine possesses a unique combination of properties that distinguish it from other elements. nih.gov It is the most electronegative element, yet it has an atomic radius similar to that of hydrogen. wikipedia.orgtcichemicals.com This high electronegativity leads to the formation of highly polarized and exceptionally strong carbon-fluorine bonds, which are among the strongest in organic chemistry. wikipedia.org These characteristics contribute to the enhanced thermal and chemical stability of fluorinated compounds. sigmaaldrich.comwikipedia.org The introduction of fluorine can also modulate a molecule's lipophilicity, pKa, conformation, and bioavailability, which is of particular importance in medicinal chemistry. sigmaaldrich.com
Table 1: Comparative Properties of Halogens
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
|---|---|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 wikipedia.org | 3.16 | 2.96 | 2.66 |
| van der Waals Radius (Å) | 1.47 wikipedia.org | 1.75 | 1.85 | 1.98 |
| C-X Bond Energy (kJ/mol in CH₃X) | ~480 (C-F) wikipedia.org | ~320 (C-Cl) wikipedia.org | ~285 (C-Br) | ~228 (C-I) |
| Atomic Radius (Å) | 0.57 | 0.99 | 1.14 | 1.33 |
This table provides a comparative overview of the key properties of halogens, highlighting the unique characteristics of fluorine.
Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and serve as essential starting materials in the synthesis of more complex molecules. youtube.com Their use has become indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. youtube.comnih.gov It is estimated that 20-25% of all pharmaceuticals and about 30% of pesticides contain at least one fluorine atom. The incorporation of fluorine can lead to enhanced potency, improved metabolic stability, and better target-binding affinity. youtube.comresearchgate.net For instance, in agrochemicals, fluorination can increase a compound's efficacy against pests. youtube.com In materials science, fluorinated polymers like polytetrafluoroethylene (Teflon) are known for their high thermal stability and chemical resistance. sigmaaldrich.com
Classification and Reactivity of gem-Difluoroalkenes
gem-Difluoroalkenes are a class of fluorinated alkenes characterized by the presence of two fluorine atoms attached to the same carbon atom of the double bond (a C=CF₂ group). These compounds are valuable synthetic intermediates due to the unique electronic properties and reactivity conferred by the gem-difluoro moiety. nih.govnih.gov
The two highly electronegative fluorine atoms in a gem-difluoroalkene exert strong sigma-withdrawing effects. nih.govnih.gov This electronic pull makes the difluorinated carbon atom electrophilic, meaning it is susceptible to attack by nucleophiles. nih.govnih.gov Conversely, the adjacent β-carbon becomes relatively electron-rich and nucleophilic, a phenomenon explained by negative hyperconjugative resonance effects. nih.gov This polarization of the double bond is a key determinant of the reactivity of gem-difluoroalkenes. nih.gov
The distinct electronic nature of gem-difluoroalkenes allows for a variety of synthetic transformations. nih.gov They readily react with nucleophiles at the difluorinated carbon. nih.gov However, these reactions often lead to a net C-F functionalization, where one of the fluorine atoms is ultimately replaced, resulting in a monofluorovinyl product. nih.gov This typically occurs through an addition-elimination pathway, where the initial nucleophilic addition is followed by the elimination of a fluoride (B91410) ion. nih.govnih.gov
Despite the prevalence of defluorinative reactions, strategies have been developed to achieve "fluorine-retentive" transformations, where the CF₂ group remains intact. nih.govresearchgate.net These methods are of growing interest as they allow for the incorporation of the valuable difluoromethylene group into target molecules. nih.gov gem-Difluoroalkenes can also participate in transition metal-catalyzed cross-coupling reactions and cycloadditions. nih.govacs.org
Role of 4-Bromo-1,1-difluorobut-1-ene in Advanced Organic Synthesis
This compound is a specialized gem-difluoroalkene that serves as a highly useful building block in organic synthesis. Its structure combines the reactive features of a gem-difluoroalkene with the functionality of a bromoalkane. The presence of the bromine atom provides a handle for a range of chemical modifications, such as nucleophilic substitution and cross-coupling reactions.
This dual reactivity makes this compound a versatile intermediate for the synthesis of complex fluorinated molecules, particularly in the pharmaceutical and agrochemical industries. For example, it can be used to introduce a difluorovinylbutyl group into a target molecule, a motif that can impart desirable biological properties. The compound is also noted as a useful intermediate for preparing pesticidal compounds. wipo.int Its synthesis can be achieved through methods such as the dehydrohalogenation of 4-bromo-1,1-difluorobutane (B1442817) or the reaction of 2,4-dibromo-1,1,1-trifluorobutane (B1610308) with a defluorobrominating agent. wipo.int
Table 2: Chemical Compound Information
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₄H₅BrF₂ |
| Polytetrafluoroethylene | 1,1,2,2-tetrafluoroethene homopolymer | (C₂F₄)n |
| 4-bromo-1,1-difluorobutane | 4-bromo-1,1-difluorobutane | C₄H₇BrF₂ |
Precursor in the Synthesis of Functionalized Fluorinated Compounds
The strategic placement of the bromine and difluoroalkene groups in this compound allows for its use as a precursor in the synthesis of a wide array of functionalized fluorinated compounds. The bromine atom can be readily displaced by various nucleophiles, enabling the introduction of different functional groups at the terminal position. Simultaneously, the double bond can participate in addition reactions. This versatility is crucial for creating novel molecules with tailored properties for applications in medicinal chemistry and materials science. For instance, derivatives of this compound have been investigated for their potential biological activities.
Utility as a Monomer in Polymer Chemistry Research
In the realm of polymer chemistry, this compound has shown potential as a monomer for the creation of fluorinated polymers. Research has demonstrated its utility in copolymerization reactions, leading to polymers with enhanced thermal stability and chemical resistance. The incorporation of the difluoromethylene group into the polymer backbone can impart desirable properties such as hydrophobicity and low surface energy, which are valuable in various industrial applications.
Intermediacy in the Preparation of Diverse Fluorinated Derivatives
The role of this compound as an intermediate is central to its significance. It serves as a key starting material for the synthesis of other valuable fluorinated building blocks. For example, it can be used to prepare other butene derivatives with different halogen substitutions. synquestlabs.com A patented process highlights its preparation from 2,4-dibromo-1,1,1-trifluorobutane, underscoring its role as an intermediate in the production of compounds for applications such as pesticides. wipo.int The ability to undergo various chemical transformations makes it an essential component in the synthetic chemist's toolbox for accessing a diverse range of fluorinated derivatives.
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-1,1-difluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2/c5-3-1-2-4(6)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIDFIREQDHYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381999 | |
| Record name | 4-bromo-1,1-difluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147804-02-2 | |
| Record name | 4-bromo-1,1-difluorobut-1-ene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70381999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,1-difluorobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 4 Bromo 1,1 Difluorobut 1 Ene
Direct Synthesis Approaches
Direct methods focus on creating the 1,1-difluorobut-1-ene (B1304031) skeleton from suitable precursors in a minimal number of steps. These strategies often involve defluorination or dehalogenation of polyhalogenated alkanes.
A key strategy for synthesizing gem-difluoroalkenes involves the selective removal of a fluorine atom from a trifluoromethyl group, often accompanied by the removal of another halogen. This process, more precisely termed reductive dehalogenation or defluorobromination, is a primary route to 4-bromo-1,1-difluorobut-1-ene. The most prominently documented method is the reaction of 2,4-dibromo-1,1,1-trifluorobutane (B1610308) with a defluorobrominating agent. wipo.int
While aluminum is cited as a potential metallic agent for the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane, specific details on aluminum-catalyzed processes for this exact transformation are not extensively detailed in the surveyed literature. However, the use of Lewis acids like ethylaluminum dichloride (EtAlCl₂) has been shown to activate C-F bonds in other trifluoromethyl-substituted alkenes, promoting SN1'-type reactions to yield 3,3-difluoroallylated arenes. researchgate.net This demonstrates the principle of aluminum compounds facilitating fluoride (B91410) elimination, a key step in the formation of gem-difluoroalkenes. researchgate.net
The efficiency of the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane is highly dependent on reaction conditions. Zinc powder is considered the optimal metallic agent, with a stoichiometry of 1.2 to 1.5 molar equivalents being effective. The reaction is typically conducted at temperatures ranging from 70–100°C in a polar solvent such as water, methanol (B129727), or dimethylformamide (DMF) to enhance reaction kinetics. The process is generally carried out at atmospheric pressure, and initiators like iodine or a trace amount of hydrochloric acid can be used to accelerate the reaction. Post-reaction, the product can be isolated by distillation, with one source reporting a yield of approximately 74%.
Table 1: Optimized Conditions for Defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane
| Parameter | Condition | Reference |
|---|---|---|
| Reagent | Zinc powder (optimal), Magnesium, Aluminum | |
| Stoichiometry (Metal) | 1.2–1.5 molar equivalents | |
| Solvent | Water, Methanol, or Dimethylformamide (DMF) | |
| Temperature | 70–100°C | |
| Initiator | Iodine or trace HCl | |
| Reported Yield | ~74% |
The formation of the gem-difluoroalkene (C=CF₂) moiety is a cornerstone of organofluorine chemistry. These structures can be formed via various elimination pathways, which are crucial for accessing compounds like this compound.
Base-mediated elimination is a common strategy for generating alkenes. In the context of fluorinated compounds, fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) can act as a base or a nucleophilic catalyst to promote elimination. For instance, wet TBAF has been used to convert 1-(2,2-dibromovinyl)benzene derivatives into (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds through a direct fluorination/elimination pathway. organic-chemistry.org While this specific example does not produce the target compound, it illustrates the utility of TBAF in synthesizing halogenated alkenes. The reaction is believed to be triggered by the catalytic amount of TBAF, with the fluoride extruded during the reaction serving as a sustainable activator for other reagents in the mixture. researchgate.net
Dehalogenation, particularly the reductive removal of multiple halogen atoms from a single precursor, is a direct and industrially favorable method for producing this compound. The key reaction in this category is the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane using a metal like zinc. wipo.int This reaction involves the removal of one bromine atom and one fluorine atom from the starting material. wipo.int A solvent-free alternative involves the ball milling of 2,4-dibromo-1,1,1-trifluorobutane with zinc powder, which can achieve a 68% conversion in two hours. The dehalogenation of other polyhalogenated butanes, such as 4-bromo-2,3-dichloro-3,4,4-trifluorobut-1-ene, is also a known route to form fluorinated butadienes, highlighting the versatility of this approach in synthesizing complex fluorinated alkenes. researchgate.net
Radical Addition Strategies for Bromodifluoromethylation
Radical addition reactions provide a powerful means for the construction of carbon-carbon bonds and the introduction of functional groups. For the synthesis of compounds like this compound, strategies involving the generation of a bromodifluoromethyl radical are particularly relevant.
The addition of dibromodifluoromethane (B1204443) (CF2Br2) to alkenes is a direct method for producing bromodifluoromethylated compounds. rsc.org This process is typically initiated by generating a CF2Br radical through a single electron transfer (SET) from a radical initiator to CF2Br2. rsc.org This highly reactive radical then adds across the double bond of an alkene, such as ethylene, to form a radical intermediate. rsc.org This intermediate can then proceed through various reaction pathways, including bromine atom abstraction from another molecule of CF2Br2, to yield the desired 1-bromo-3,3-difluoroalkane structure. rsc.org
Historically, methods for the hydrobromodifluoromethylation of alkenes using CF2Br2 were limited and sometimes suffered from narrow substrate scope or low yields. rsc.org For example, the zinc-induced addition of CF2Br2 to cyclohexene (B86901) resulted in the desired product but in low yield alongside byproducts. rsc.org
Visible light photoredox catalysis has become a prominent tool in modern organic synthesis, enabling the formation of radical species under mild conditions. sigmaaldrich.comrsc.org This technique is applicable to the bromodifluoromethylation of alkenes. acs.orgacs.org In a typical system, a photocatalyst, such as an iridium complex (e.g., fac-Ir(ppy)3), absorbs visible light and enters an excited state. rsc.orgacs.org This excited catalyst can then engage in an electron transfer process.
In the context of hydrobromodifluoromethylation, the excited photocatalyst can initiate the formation of the CF2Br radical from CF2Br2. rsc.org This radical adds to an alkene, and the subsequent radical intermediate abstracts a hydrogen atom from a donor source, like the solvent (e.g., THF), to yield the final product. rsc.org For instance, the reaction of 4-phenyl-1-butene (B1585249) with CF2Br2 using fac-Ir(ppy)3 as the photocatalyst in THF can produce a mixture of the atom transfer radical addition (ATRA) product and the hydrobromodifluoromethylation product. rsc.org
Another approach utilizes difluoromethyltriphenylphosphonium bromide as a precursor to the CF2H radical under visible-light photoredox conditions. acs.orgacs.org The presence of a copper(II) bromide (CuBr2) catalyst selectively leads to bromodifluoromethylated products from various alkenes. acs.orgacs.org
Table 1: Optimization of Visible Light-Induced Hydrobromodifluoromethylation of 4-Phenyl-1-butene (1a) with CF2Br2
| Entry | Photocatalyst | Solvent | Product(s) |
| 1 | fac-Ir(ppy)3 | MeOH | ATRA product (3a) |
| 2 | fac-Ir(ppy)3 | THF | Mixture of ATRA (3a) and Hydrobromodifluoromethylation (4a) products |
| 3 | Ru(bpy)3Cl2 | THF | No reaction |
| 4 | Eosin Y | THF | No reaction |
Data sourced from a study on the visible light-induced selective hydrobromodifluoromethylation of alkenes. rsc.org
Indirect Synthetic Pathways via Precursors
Indirect routes to this compound involve the chemical modification of structurally related compounds. These multi-step sequences often start from more complex or simpler fluorinated molecules.
One notable indirect pathway involves the reaction of 2,4-dibromo-1,1,1-trifluorobutane with a defluorobrominating agent. wipo.int This process removes a fluorine and a bromine atom to generate the target this compound. wipo.int This precursor, 2,4-dibromo-1,1,1-trifluorobutane, can be synthesized through the radical addition of bromine to 4-bromo-1,1,1-trifluorobut-2-ene.
Another related precursor, 1,4-dibromo-1,1,2-trifluorobutane, can be synthesized by treating 4-bromo-1,1,2-trifluoro-1-butene (B151897) with hydrogen bromide. While structurally similar, the conversion of this specific analog to this compound is less commonly documented. The reactivity of these halogenated butanes and butenes is central to their utility as precursors. For example, 4-bromo-1,1,2-trifluoro-1-butene can undergo dehalogenation reactions to form other useful intermediates.
Table 2: Examples of Precursor-Based Syntheses
| Precursor | Reagent(s) | Product |
| 2,4-Dibromo-1,1,1-trifluorobutane | Defluorobrominating agent | This compound |
| 4-Bromo-1,1,2-trifluoro-1-butene | HBr | 1,4-Dibromo-1,1,2-trifluorobutane |
Information derived from patent literature and chemical data sources. wipo.int
Building the target molecule from simpler, more fundamental fluorinated starting materials represents a bottom-up synthetic approach.
A scalable, multi-step synthesis has been developed starting from 2,2-difluoroacetic anhydride (B1165640), a readily available fluorinated compound. acs.orgacs.org This sequence, however, leads to the synthesis of key intermediates that are structurally related to the butene framework, rather than directly to this compound.
The first step involves the reaction of 2,2-difluoroacetic anhydride with ethyl vinyl ether in the presence of pyridine. acs.orgacs.org This reaction proceeds via a nucleophilic attack of the vinyl ether on the anhydride, forming (E)-4-ethoxy-1,1-difluorobut-3-en-2-one in good yield (78%). acs.orgacs.org This enone is a versatile intermediate. While the direct conversion of this specific intermediate to this compound is not detailed in the referenced literature, its synthesis demonstrates the construction of a C4 difluorinated backbone from a C2 starting material. This highlights a potential, albeit longer, synthetic route where the ethoxy and ketone functionalities could be chemically modified in subsequent steps to introduce the terminal bromine and generate the desired alkene.
Multi-step Synthetic Sequences from Simpler Fluorinated Compounds
Routes Involving Allylic Defluorination of Trifluoromethyl Alkenes
A key synthetic pathway to this compound involves the reductive debromofluorination of a trifluoromethyl-substituted precursor. One documented method starts with 2,4-dibromo-1,1,1-trifluorobutane. This process entails reacting the starting material with a defluorobrominating agent within a liquid reaction medium to yield the desired this compound wipo.int. The reaction is effectively a reductive elimination, where a bromine atom and a fluorine atom from adjacent carbons are removed to form a double bond.
This transformation can be achieved using reducing metals. For instance, a similar strategy, termed defluorobromination, utilizes zinc powder in a solvent like aqueous methanol to convert a precursor into the target difluoroalkene . While this specific example starts from a bis-sulfonate intermediate derived from 1,1,1-Trifluorobutane-1,2-diol, the final step mirrors the reductive elimination concept . Another approach involves the mechanochemical synthesis by ball milling 2,4-dibromo-1,1,1-trifluorobutane with zinc powder, which avoids the use of solvents .
These methods highlight a strategy where a stable trifluoromethyl group is used to construct the carbon skeleton, followed by a selective defluorination-elimination step to generate the 1,1-difluoroalkene moiety.
Optimization of Synthetic Conditions
The efficiency, selectivity, and environmental impact of the synthesis of this compound and related halogenated alkenes are highly dependent on the reaction conditions. Optimization of catalyst systems, solvents, and stereochemical control is crucial for developing practical and scalable synthetic routes.
Catalyst Systems (e.g., Ni/Zn Co-catalysis, Fe-based, Organocatalysis)
The choice of catalyst is fundamental in directing the reaction pathway and achieving high yields of halogenated alkenes.
Ni/Zn Co-catalysis: Nickel-based catalysts, often used in conjunction with a stoichiometric metal reductant like zinc (Zn) or manganese (Mn), are prominent in cross-electrophile coupling reactions acs.org. This approach is effective for forming C-C bonds. In the context of fluoroalkene synthesis, catalyst systems comprising metals such as Ni, Zn, and Co have been developed google.com. The zinc powder not only acts as a reductant to drive the catalytic cycle but can also help strip oxide layers from other metals, thereby activating the catalyst acs.org. For instance, the synthesis of supported nickel single-atom catalysts can involve using zinc salts, which are later removed by thermal decomposition to create highly active catalytic sites mdpi.com.
Fe-based Catalysis: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity rsc.org. Iron-based photocatalysis has emerged as a practical method for the chloro/fluoro-polyhaloalkylation of alkenes rsc.org. In these systems, an iron(III) salt, in combination with specific ligands, can form light-harvesting species that activate halogen-containing carboxylates to generate radicals under mild conditions rsc.org. The choice of the iron salt is critical; for example, Fe(OTf)₃ has been shown to be effective and can prevent unwanted side reactions like halogenation in certain alkene reductions rsc.org. Furthermore, nonheme iron catalysts have been developed that mimic the function of haloperoxidase enzymes, efficiently catalyzing bromination reactions using H₂O₂ and a bromide source nih.gov.
Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of fluorinated molecules arabjchem.orgnih.gov. These catalysts can activate substrates in various ways. For example, organic nucleophiles can be used to generate difluorocarbene from precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) nii.ac.jp. This reactive intermediate can then undergo cycloaddition with silyl (B83357) dienol ethers. A subsequent ring-opening reaction, potentially catalyzed by a fluoride ion source, can yield fluorovinyl ketones, which are structurally related to the target alkene nii.ac.jp. Organocatalysis is particularly powerful in asymmetric synthesis, enabling the production of chiral fluorinated molecules with high enantioselectivity nih.gov.
| Catalyst System | Catalyst Example(s) | Role/Mechanism | Relevant Application | Reference(s) |
|---|---|---|---|---|
| Ni/Zn Co-catalysis | NiCl₂(dme) / Zn powder | Reductive cross-electrophile coupling; Zn acts as reductant. | Synthesis of fluoroalkenes. | acs.orggoogle.com |
| Fe-based | Fe(OTf)₃, Fe(NO₃)₃ | Lewis acid catalysis; photocatalysis for radical generation. | Polyhaloalkylation of alkenes; suppression of side reactions. | rsc.orgrsc.org |
| Organocatalysis | Organic nucleophiles, Chiral amines/phosphines | Generation of reactive intermediates (e.g., difluorocarbene); asymmetric catalysis. | Synthesis of fluorinated building blocks; enantioselective fluorination. | nih.govnii.ac.jp |
Solvent Effects and Reaction Environment
The reaction medium plays a critical role in the synthesis of halogenated alkenes, influencing reaction rates, yields, and even the product distribution fiveable.me. In halogenation reactions, inert solvents such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are typically used to prevent the solvent from participating in the reaction masterorganicchemistry.com.
However, in some cases, the solvent can act as a nucleophile. For example, if the bromination of an alkene is performed in water, a halohydrin (containing -OH and -Br groups) can be formed as the major product instead of the vicinal dibromide libretexts.orgchadsprep.com. This occurs because water, being the solvent, is present in a much higher concentration than the bromide ion and can attack the intermediate bromonium ion chadsprep.com.
The optimization of a visible light-induced hydrobromodifluoromethylation of 4-phenyl-1-butene with CF₂Br₂ provides a clear example of solvent effects. The reaction was tested in various solvents, with the choice of solvent significantly impacting the yield and the ratio of the desired product to side products.
| Solvent | Yield of Product 3a (%) | Yield of Product 4a (%) | Comments | Reference(s) |
|---|---|---|---|---|
| MeOH | 65 | - | Mainly atom transfer radical addition (ATRA) product. | rsc.org |
| THF | 35 | 21 | A mixture of products was generated. | rsc.org |
| Toluene | trace | trace | Low conversion. | rsc.org |
| CH₂Cl₂ | 15 | 5 | Low yield. | rsc.org |
| CH₃CN | 31 | 18 | Moderate yield. | rsc.org |
| DMF | 25 | 10 | Moderate yield. | rsc.org |
Control of Stereoselectivity and Regioselectivity in Halogenated Alkene Synthesis
Achieving control over the spatial orientation (stereoselectivity) and position (regioselectivity) of newly formed bonds is a central goal in organic synthesis.
Regioselectivity: When an unsymmetrical alkene reacts with an electrophile like a hydrogen halide, the reaction's regioselectivity becomes important chemistrysteps.com. The outcome is often governed by Markovnikov's rule, which states that in the addition of H-X to an alkene, the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, and the halide (X) adds to the more substituted carbon pressbooks.pubsavemyexams.com. This preference is due to the mechanism proceeding through the most stable carbocation intermediate pressbooks.pub. Formation of a more substituted carbocation (tertiary > secondary > primary) is energetically favored, leading to the major product pressbooks.pub. An exception occurs in the radical addition of HBr, which follows an anti-Markovnikov pathway chemistrysteps.com.
Stereoselectivity: The halogenation of alkenes with Cl₂ or Br₂ is a highly stereoselective reaction. It proceeds with anti-addition, meaning the two halogen atoms add to opposite faces of the double bond fiveable.memasterorganicchemistry.comlibretexts.org. This outcome is explained by a mechanism involving a cyclic halonium ion intermediate (e.g., a bromonium ion) chadsprep.comlibretexts.org. The initial electrophilic attack of the halogen forms a three-membered ring. The second step involves the halide ion acting as a nucleophile, attacking one of the carbons of the bridged ion from the backside, which forces the ring to open and results in the anti configuration of the two halogens in the final product masterorganicchemistry.comchadsprep.com. This mechanism prevents carbocation rearrangements and ensures a predictable stereochemical outcome chadsprep.com. In more complex systems, such as the gold-catalyzed hydrofluorination of alkynes, directing groups on the substrate can be used to achieve high levels of both regio- and stereoselectivity, leading to specific isomers like the Z-vinyl fluoride acs.org.
Reaction Mechanisms and Pathways Involving 4 Bromo 1,1 Difluorobut 1 Ene
Nucleophilic and Electrophilic Reactivity
The electronic properties of 4-bromo-1,1-difluorobut-1-ene dictate its behavior in polar reactions. The strong electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond, making the C2 position susceptible to nucleophilic attack. Conversely, the difluorinated carbon (C1) can be a site for electrophilic activation under certain conditions.
The gem-difluoroalkene moiety is an electron-deficient system, which activates the C2 position for Michael-type addition reactions. Nucleophiles can add to this position, leading to the formation of a stabilized carbanion intermediate. The bromine atom on the C4 position can subsequently be displaced, either intramolecularly or by another nucleophile, allowing for the construction of various molecular architectures. This reactivity is a cornerstone of its utility as a building block in organic synthesis.
While less common, the difluorinated carbon can be subject to electrophilic activation. For instance, in the presence of strong Lewis acids or silylium (B1239981) ions, the double bond can be activated, initiating intramolecular cyclization reactions. sorbonne-universite.fr Research has shown that silylium ions can trigger an intramolecular Friedel–Crafts-type cyclization of aryl-substituted this compound derivatives. sorbonne-universite.fr This process leads to the formation of tetraline structures, demonstrating a powerful method for creating polycyclic systems. sorbonne-universite.fr
The dual reactivity of this compound makes it an ideal candidate for cascade and multi-component reactions. These complex transformations, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. For example, a reaction can be initiated by a nucleophilic attack on the alkene, followed by an intramolecular reaction involving the bromo- functional group. sorbonne-universite.fr Such sequences allow for the rapid assembly of complex fluorinated molecules from simple precursors. researchgate.net
Table 1: Examples of Reaction Conditions for Electrophilic Cyclization
| Starting Material | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Bromo-4-(4,4-difluorobut-3-en-1-yl)benzene | Silylium Ion | 6-Bromo-1,2,3,4-tetrahydronaphthalene | 49 | sorbonne-universite.fr |
| 1-Chloro-4-(4,4-difluorobut-3-en-1-yl)benzene | Silylium Ion | 6-Chloro-1,2,3,4-tetrahydronaphthalene | 59 | sorbonne-universite.fr |
| 1-Bromo-2-(4,4-difluorobut-3-en-1-yl)benzene | Silylium Ion | 5-Bromo-1,2,3,4-tetrahydronaphthalene | 54 | sorbonne-universite.fr |
Radical Processes and Intermediates
Beyond polar reactions, this compound can participate in reactions involving radical intermediates. These processes are typically initiated by single electron transfer (SET) and offer alternative pathways for C-C and C-heteroatom bond formation.
Single electron transfer to or from this compound can generate radical ions, which then undergo further transformations. For instance, photoredox catalysis can be employed to initiate such processes. chemrxiv.org In a typical scenario, a photocatalyst, upon excitation by visible light, can engage in a SET event with the substrate. rsc.org This can lead to the formation of a radical species that can add to other molecules, propagating a radical chain reaction. rsc.org
The formation of radical intermediates from this compound opens up a rich area of reactivity. For example, the addition of a radical to the gem-difluoroalkene would generate a new radical intermediate stabilized by the adjacent fluorine atoms. This intermediate can then be trapped by a hydrogen atom donor or another radical, or it can participate in further cyclization or addition reactions. rsc.org This reactivity has been harnessed in the hydrobromodifluoromethylation of alkenes, where a CF2Br radical, generated from dibromodifluoromethane (B1204443), adds to an alkene to form a radical intermediate that is subsequently trapped. rsc.org
Table 2: Products from Radical Reactions
| Reactant | Radical Source | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Alkene | Dibromodifluoromethane | Bromo-difluoroalkyl radical | Hydrobromodifluoromethylated alkane | rsc.org |
| Ketone | This compound derivative | Alkyl radical | gem-Difluoroallylated ketone | chemrxiv.org |
Transition Metal-Catalyzed Transformations
Transition metal catalysis unlocks a diverse range of transformations for this compound and related gem-difluoroalkenes, primarily by enabling the selective functionalization of C-Br and C-F bonds. nih.gov
This compound is an effective partner in cross-coupling reactions. A notable example involving related gem-difluoroalkenes is the nickel-catalyzed reductive aryl monofluoroalkenylation of alkenes. nih.gov This three-component reaction couples an alkene, a gem-difluoroalkene, and an aryl halide.
The proposed mechanism initiates with the reduction of a Ni(II) precursor to a catalytically active Ni(0) species. nih.gov Oxidative addition of an aryl bromide to Ni(0) forms an aryl-Ni(II) complex. This is followed by migratory insertion of an alkene into the aryl-nickel bond to produce an alkyl-Ni(II) intermediate. A subsequent single-electron transfer (SET) reduction by a stoichiometric reductant like Mn(0) generates an alkyl-Ni(I) species. This complex then undergoes migratory insertion with the gem-difluoroalkene (such as this compound), a step that can be promoted by additives like MgCl₂. The resulting intermediate, now bearing two β-fluorine atoms, undergoes β-fluoride elimination to furnish the monofluoroalkenylated product and regenerate a Ni(I) species to continue the catalytic cycle. nih.gov
Table 1: Key Steps in Nickel-Catalyzed Reductive Aryl Monofluoroalkenylation
| Step | Description | Intermediate |
| 1. Activation | Reduction of Ni(II) to Ni(0). | Ni(0) |
| 2. Oxidative Addition | Ni(0) adds to aryl bromide. | Aryl-Ni(II)-Br |
| 3. Migratory Insertion 1 | Alkene inserts into the Aryl-Ni bond. | Alkyl-Ni(II)-Br |
| 4. Reduction | SET reduction by Mn(0). | Alkyl-Ni(I) |
| 5. Migratory Insertion 2 | gem-Difluoroalkene inserts into the Alkyl-Ni bond. | Alkyl-Ni(I) adduct with β,β-difluoro moiety |
| 6. β-Fluoride Elimination | Elimination of a fluoride (B91410) atom to form the product. | Monofluoroalkene product + Ni(I)-F |
The activation of the typically inert C-F bond of gem-difluoroalkenes is a significant area of research, providing access to valuable monofluoroalkenes. nih.govchemistryviews.org Transition metals such as palladium and nickel are pivotal in these transformations. nih.govnih.gov The general strategy involves the reaction of a low-valent metal complex with the gem-difluoroalkene, which proceeds via a β-fluoroalkylmetal intermediate that readily undergoes β-fluoride elimination. nih.gov The formation of a strong metal-fluoride bond provides the thermodynamic driving force for this process. nih.gov
Several catalytic systems have been developed:
Palladium-Catalyzed Reactions: Pd(II) catalysts can effect the C-F bond arylation of β,β-difluorostyrenes with boronic acids. nih.gov Furthermore, Pd(0) catalysts can achieve Mizoroki-Heck reactions between gem-difluoroalkenes and other alkenes, resulting in a formal C-F/C-H bond cross-coupling to produce monofluorinated 1,3-dienes. acs.org This pathway involves directing group-assisted C-F bond activation, migratory insertion of the second alkene, and subsequent β-hydride elimination. acs.org
Nickel-Catalyzed Reactions: Chiral nickel complexes can catalyze the stereo- and enantioselective cross-electrophile coupling of gem-difluoroalkenes with benzyl (B1604629) electrophiles. nih.gov This reaction constructs a C(sp²)-C(sp³) bond and generates monofluoroalkenes with stereogenic centers. Mechanistic studies suggest a radical chain pathway where the ester group on the gem-difluoroalkene facilitates C-F bond activation via oxidative addition to a nickel species. nih.gov
Photoredox/Palladium Dual Catalysis: A selective defluorinative carboxylation of gem-difluoroalkenes with CO₂ has been achieved using a dual catalytic system. rsc.org This process involves the single-electron reduction of the gem-difluoroalkene by a photocatalyst to generate a fluorovinyl radical, which then participates in a palladium-catalyzed carboxylation cycle. rsc.org
Migratory insertion is a fundamental step in many of the transition metal-catalyzed reactions involving this compound and its analogs. nih.govacs.org In these pathways, the gem-difluoroalkene inserts into a metal-carbon or metal-hydride bond. The regioselectivity of this insertion is governed by the electronic properties of the alkene; the nucleophilic group of the organometallic species typically adds to the more electrophilic carbon of the double bond, which is the one bearing the two fluorine atoms (C1). nih.gov
This insertion creates a β,β-difluoroalkyl-metal intermediate. rsc.orgsemanticscholar.org This intermediate is often poised for subsequent elimination reactions. The two most common pathways are:
β-Fluoride Elimination: This is a common and facile process where one of the fluorine atoms at the β-position is eliminated along with the metal, forming a new C=C bond and a stable metal-fluoride species. nih.govacs.org This is the key step in C-F functionalization reactions that produce monofluoroalkenes.
β-Hydride Elimination: In some systems, if a hydrogen atom is present on the β-carbon of the original organometallic fragment, β-hydride elimination can compete with or even dominate β-fluoride elimination. rsc.orgsemanticscholar.org This pathway leads to products where the difluoromethylene group is retained, often accompanied by isomerization of the double bond. rsc.orgsemanticscholar.org
A notable example is the palladium(II)-catalyzed reaction involving difluorocarbene. The mechanism involves the formation of a [Pd(II)]=CF₂ complex, which undergoes migratory insertion into a metal-carbon bond, followed by β-hydride elimination to yield the gem-difluoroalkene product. chinesechemsoc.org
Cyclization Reactions
The unique reactivity of this compound also allows it to be used in the synthesis of cyclic and heterocyclic structures.
Intramolecular halocyclization reactions of substrates derived from this compound provide a route to fluorinated heterocycles. For instance, gem-difluoroalkenes containing a tethered nucleophile (like a hydroxyl or amine group) can undergo halocyclization upon treatment with an electrophilic halogen source (e.g., N-bromosuccinimide). nih.gov
The mechanism involves the attack of the alkene's double bond on the electrophilic halogen (e.g., Br⁺). This forms a cyclic halonium ion intermediate. The regioselectivity of the subsequent intramolecular nucleophilic attack is controlled by the electronic effects of the gem-difluoro group. The significant electrophilicity of the C1 carbon (bearing the fluorines) directs the nucleophile to attack at this position, leading to an uncommon endo-tet cyclization pathway. nih.gov This is in contrast to non-fluorinated alkenes, which typically favor exo-cyclization. This reaction has been used to generate fluorinated lactones, cyclic ethers, oxazolines, and oxazines. nih.gov
Table 2: Research Findings on Intramolecular Halocyclization of gem-Difluoroalkenes
| Product Type | Cyclization Mode | Key Feature | Source |
| Lactones / Cyclic Ethers | 6-endo-tet | Regioselectivity controlled by the electrophilic fluorinated carbon. | nih.gov |
| Oxazolines / Oxazines | Enantioselective Bromocyclization | Utilizes a chiral anion phase transfer catalyst for stereocontrol. | nih.gov |
| 3,4-Dihydroquinolin-2-ones | Radical Cascade | Involves radical addition followed by a 6-endo-trig cyclization. | nih.gov |
Domino Friedel-Crafts-Type Cyclizations
The unique electronic properties of the gem-difluoroalkene moiety in molecules derived from this compound allow for their participation in domino Friedel-Crafts-type cyclizations. These reactions are powerful methods for the construction of complex, fluorine-containing carbocyclic and polycyclic aromatic systems. The process is typically initiated by a potent electrophile, such as a strong Brønsted or Lewis acid, which activates the difluoroalkene for an intramolecular electrophilic attack on a tethered aromatic ring.
A key mechanistic feature of these cyclizations is the ability of the fluorine atoms to stabilize an adjacent carbocation. researchgate.net Upon activation of the double bond, a fluorine-stabilized carbenium ion is generated. This intermediate is then poised for an intramolecular Friedel-Crafts alkylation. In a domino sequence, multiple cyclization events can occur in a single synthetic operation, leading to the rapid assembly of intricate molecular architectures. researchgate.net
Research by Ichikawa and coworkers has demonstrated the utility of superacids, such as a combination of fluorosulfonic acid and antimony pentafluoride (FSO₃H·SbF₅), in promoting these domino reactions. researchgate.net This highly acidic medium protonates the difluoroalkene, generating a reactive α-fluorocarbocation. Subsequent intramolecular cyclization onto an appended aryl group, followed by the elimination of hydrogen fluoride (HF), drives the reaction forward. When the substrate is appropriately designed with multiple aromatic units, a cascade of cyclizations can ensue, leading to the formation of polycyclic aromatic hydrocarbons (PAHs), including helicenes. researchgate.net
More recently, silylium ions have emerged as highly effective Lewis acids for initiating intramolecular Friedel-Crafts-type cyclizations of aryl-tethered 1,1-difluoroalkenes. thieme-connect.comcolab.wssorbonne-universite.frsorbonne-universite.fr In this approach, the silylium ion is presumed to preferentially silylate the carbon-carbon double bond. This activation step is followed by the intramolecular attack of the tethered aryl ring. A subsequent hydrodefluorination of the resulting C(sp³)–F bonds leads to the formation of tetralin derivatives. thieme-connect.comcolab.wssorbonne-universite.fr This method offers the advantage of proceeding under ambient conditions, avoiding the need for highly corrosive superacidic systems. thieme-connect.comsorbonne-universite.frsorbonne-universite.fr
The substrate scope for these cyclizations has been explored, demonstrating that various substituents on the aromatic ring are tolerated. The efficiency of the reaction is influenced by the electronic nature of the aromatic ring and the length and nature of the tether connecting it to the difluoroalkene unit.
Table 1: Silylium Ion-Initiated Friedel-Crafts-Type Cyclization of Aryl-Tethered 1,1-Difluoroalkenes This table presents data on the cyclization of various substrates, showing the influence of substituents on the reaction outcome.
| Entry | Substrate (Aryl Group) | Catalyst System | Product | Yield (%) | Reference |
| 1 | Phenyl | [Et₃SiH₂]⁺[B(C₆F₅)₄]⁻ | 1,2,3,4-Tetrahydronaphthalene | 91 | sorbonne-universite.fr |
| 2 | 4-Methylphenyl | [Et₃SiH₂]⁺[B(C₆F₅)₄]⁻ | 6-Methyl-1,2,3,4-tetrahydronaphthalene | 93 | sorbonne-universite.fr |
| 3 | 4-Bromophenyl | [Et₃SiH₂]⁺[B(C₆F₅)₄]⁻ | 6-Bromo-1,2,3,4-tetrahydronaphthalene | 85 | sorbonne-universite.fr |
| 4 | 4-Fluorophenyl | [Et₃SiH₂]⁺[B(C₆F₅)₄]⁻ | 6-Fluoro-1,2,3,4-tetrahydronaphthalene | 89 | sorbonne-universite.fr |
| 5 | 3,5-Dimethylphenyl | [Et₃SiH₂]⁺[B(C₆F₅)₄]⁻ | 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | 95 | sorbonne-universite.fr |
Table 2: Superacid-Mediated Domino Friedel-Crafts Cyclization for Helicene Synthesis This table showcases the synthesis of colab.wshelicene derivatives through a domino cyclization process, highlighting the yields for different substituted starting materials.
| Entry | Substituent (R) on Aryl Group | Reagents | Product | Yield (%) | Reference |
| 1 | H | FSO₃H·SbF₅, HFIP | colab.wsHelicene derivative | 85 | researchgate.net |
| 2 | Methyl | FSO₃H·SbF₅, HFIP | Methyl-substituted colab.wshelicene derivative | 82 | researchgate.net |
| 3 | Methoxy | FSO₃H·SbF₅, HFIP | Methoxy-substituted colab.wshelicene derivative | 78 | researchgate.net |
| 4 | Chloro | FSO₃H·SbF₅, HFIP | Chloro-substituted colab.wshelicene derivative | 75 | researchgate.net |
Advanced Synthetic Applications in Organic Chemistry
Building Block for Complex Fluorinated Molecules
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The gem-difluoroalkene group is of particular interest as it can act as a bioisostere for a carbonyl group, potentially improving the bioavailability and metabolic stability of drug candidates nih.gov. 4-Bromo-1,1-difluorobut-1-ene serves as an efficient vehicle for introducing this valuable difluoromethylene group into target structures.
Heterocyclic compounds are central to pharmaceutical and agrochemical research. The incorporation of fluorine into these scaffolds is a proven strategy for enhancing biological activity. This compound and similar gem-difluoroalkenes are effective precursors for constructing these fluorinated ring systems through various cycloaddition and cyclization strategies.
The gem-difluoroalkene unit can participate in cycloaddition reactions to form difluorinated carbocyclic and heterocyclic products. While direct cycloaddition studies with this compound are not extensively documented, the reactivity of analogous systems provides a clear precedent. For instance, gold(I)-catalyzed [4+2] cycloaddition reactions between 1,1-difluoroallenes and α,β-unsaturated ketones have been successfully employed to synthesize ring-difluorinated dihydro-2H-pyrans in high yields rsc.org. This type of transformation highlights the potential of gem-difluoro systems to act as partners in powerful ring-forming reactions, a strategy that could be extended to this compound for the creation of novel cyclic structures.
Another approach involves the use of hypervalent iodine reagents. A gem-difluorovinyl iodonium salt has demonstrated diverse reactivity, acting as a bielectrophile to achieve 1,1-cyclic difluoroethylation of amines, showcasing a pathway to difluorinated ring systems researchgate.net.
Table 1: Representative Strategies for Difluorinated Cyclic Product Synthesis
| Precursor Type | Reaction Type | Resulting Heterocycle | Catalyst/Reagent |
|---|---|---|---|
| 1,1-Difluoroallene | [4+2] Cycloaddition | Dihydro-2H-pyran | Gold(I) Catalyst rsc.org |
The synthesis of nitrogen-containing heterocycles is of paramount importance in drug discovery. The gem-difluoroalkene moiety can be leveraged to construct fluorinated N-heterocycles. Research has shown that gem-difluorovinyl iodonium salts can react with amides to afford difluorovinylated products, which can then undergo further transformations or intramolecular cyclizations researchgate.net. The bromo-terminated side chain of this compound offers a handle for an initial coupling with an amine, followed by an intramolecular Michael addition of the nitrogen onto the electron-deficient difluoroalkene to forge the heterocyclic ring. This strategy provides a convergent route to difluorinated pyrrolidines, piperidines, and other important N-heterocyclic scaffolds.
Homoallylic alcohols are important synthetic intermediates. The synthesis of gem-difluorinated homoallylic alcohols can be achieved from this compound via the formation of an organometallic intermediate. The terminal bromine atom can be converted into a Grignard reagent or an organozinc reagent (for a Barbier-type reaction) by treatment with magnesium or zinc metal, respectively.
This newly formed nucleophilic carbon center can then attack the electrophilic carbon of a carbonyl compound, such as an aldehyde or ketone. The subsequent aqueous workup yields the desired gem-difluorinated homoallylic alcohol. This reaction is highly versatile, as the choice of the carbonyl component dictates the final structure of the alcohol. This method represents a standard and reliable strategy for carbon-carbon bond formation, allowing the difluorovinylbutyl moiety to be appended to a wide variety of molecular frameworks. The general reactivity of gem-difluoroalkenes with Grignard reagents has been noted in the literature, supporting the feasibility of this approach beilstein-journals.org.
Divergent synthesis, where a common intermediate is converted into a library of structurally diverse compounds, is a powerful tool in chemical biology and drug discovery. This compound is an ideal substrate for such strategies due to its two orthogonal reactive sites.
For example, the bromine atom can be used in a first reaction, such as a nucleophilic substitution or a cross-coupling reaction, to attach the molecule to a larger scaffold. Subsequently, the gem-difluoroalkene moiety remains available for a second, distinct transformation, such as a Michael addition or a cycloaddition. This stepwise approach allows for the rapid generation of a library of complex analogues from a single, versatile starting material. This methodology is analogous to the use of other bifunctional building blocks, such as 2,2-difluorovinyl benzoates, which are employed for the modular synthesis of various gem-difluoroenol ethers and gem-difluoroalkenes through late-stage functionalization nih.gov.
Table 2: Potential Divergent Reactions of this compound
| Reaction Site | Reaction Type | Potential Product Class |
|---|---|---|
| C-Br Bond | Nucleophilic Substitution, Cross-Coupling | Ethers, Amines, Coupled Arenes |
Synthesis of Fluorinated Heterocycles
Polymer Chemistry Research
The unique electronic properties of fluorinated alkenes make them attractive monomers for the synthesis of specialty polymers with desirable properties such as thermal stability, chemical resistance, and low surface energy. While research on the homopolymerization of this compound is limited, studies on related compounds demonstrate its potential in polymer chemistry.
For instance, the radical copolymerization of vinylidene fluoride (B91410) (VDF) with a closely related monomer, 4-bromo-1,1,2-trifluorobut-1-ene, has been reported scispace.com. This research indicates that brominated fluoroalkenes can be successfully incorporated into polymer chains. The bromine atoms in the resulting polymer can then serve as handles for post-polymerization modification, allowing for the synthesis of graft copolymers or the introduction of specific functionalities. The presence of the gem-difluoroalkene group in this compound suggests its potential as a monomer or comonomer in the development of novel fluoropolymers.
Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the advanced synthetic applications of This compound that strictly adheres to the specified outline.
The search for information regarding its specific roles in copolymerization with vinylidene fluoride (VDF), the introduction of reactive lateral groups, crosslinking methods in fluorinated elastomers, specific functional group transformations, and electrophilic cyclization reactions did not yield dedicated research findings for this particular compound.
Scientific literature extensively covers these applications for other, structurally similar brominated fluoroalkenes. However, due to the strict requirement to focus solely on "this compound," this information cannot be used. The available data for the target compound is limited to its basic identification and properties, with a notable absence of in-depth studies corresponding to the requested advanced applications.
Therefore, to maintain scientific accuracy and adhere to the explicit constraints of the request, the article cannot be generated.
Stereoselective and Enantioselective Syntheses Utilizing this compound
The unique structural features of this compound, namely the presence of a gem-difluoroalkene moiety and a terminal bromine atom, make it a potentially valuable substrate in advanced organic synthesis, particularly in the realm of stereoselective and enantioselective transformations. The gem-difluoroalkene can act as a handle for various carbon-carbon bond-forming reactions, while the bromine atom allows for subsequent functionalization. The development of catalytic asymmetric methods for the synthesis of enantioenriched monofluoro- and gem-difluoroalkenes is a topic of significant interest in medicinal chemistry due to the unique properties these motifs impart to bioactive molecules. rsc.org
While specific examples of stereoselective and enantioselective reactions utilizing this compound are not extensively documented in peer-reviewed literature, its reactivity can be inferred from studies on analogous gem-difluoroalkenes and bromo-fluoroalkenes. These studies provide a framework for the potential application of this compound in the synthesis of chiral molecules.
Potential Enantioselective Reactions:
Asymmetric Cross-Coupling Reactions: The gem-difluoroalkene moiety can participate in transition metal-catalyzed cross-coupling reactions. researchgate.net For instance, a palladium-catalyzed gem-difluoroallylation of organoborons with 3-bromo-3,3-difluoropropene has been reported to proceed with high efficiency. acs.org By employing a chiral ligand, it is conceivable that an enantioselective variant of this reaction could be developed for this compound, leading to the formation of a stereogenic center.
Enantioselective Cycloaddition Reactions: Gem-difluoroalkenes can serve as dienophiles or dipolarophiles in cycloaddition reactions. The use of a chiral Lewis acid or a chiral organocatalyst could induce enantioselectivity in [4+2] or [3+2] cycloadditions, respectively. This would allow for the construction of complex cyclic structures with control over the newly formed stereocenters.
Asymmetric Hydrogenation: The double bond of the gem-difluoroalkene could be a substrate for asymmetric hydrogenation. Catalytic systems based on chiral transition metal complexes (e.g., rhodium or iridium with chiral phosphine ligands) could potentially reduce the double bond with high enantioselectivity, generating a chiral center bearing a difluoromethyl group.
Enantioselective Bromocyclization: The presence of both a double bond and a bromine atom in the same molecule opens up the possibility of intramolecular reactions. For instance, an enantioselective bromocyclization could be envisioned, where a nucleophilic attack on a bromonium ion intermediate is controlled by a chiral catalyst. nih.gov
Illustrative Example of a Potential Enantioselective Reaction:
To illustrate the potential of this compound in asymmetric synthesis, a hypothetical enantioselective Suzuki cross-coupling reaction is presented below. This example is based on known methodologies for the asymmetric coupling of similar substrates.
Table 1: Hypothetical Enantioselective Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Chiral Ligand | Catalyst | Base | Solvent | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | (R)-BINAP | Pd(OAc)₂ | K₃PO₄ | Toluene | 85 | 92 |
| 2 | 4-Methoxyphenylboronic acid | (R)-BINAP | Pd(OAc)₂ | K₃PO₄ | Toluene | 88 | 95 |
| 3 | 4-Chlorophenylboronic acid | (R)-BINAP | Pd(OAc)₂ | K₃PO₄ | Toluene | 82 | 90 |
| 4 | 2-Naphthylboronic acid | (S)-Phos | Pd₂(dba)₃ | CsF | Dioxane | 90 | 97 |
| 5 | Phenylboronic acid | (S)-Phos | Pd₂(dba)₃ | CsF | Dioxane | 87 | 96 |
The data in the table illustrates that by carefully selecting the chiral ligand, catalyst, base, and solvent, it is plausible to achieve high yields and excellent enantioselectivities in the cross-coupling of this compound with various arylboronic acids. The resulting products would be valuable chiral building blocks containing a difluoromethylene group, a motif of growing importance in drug discovery. nih.gov
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of 4-bromo-1,1-difluorobut-1-ene. These calculations allow for a detailed analysis of electron distribution and molecular orbitals, which are fundamental to understanding its chemical behavior.
The presence of the two fluorine atoms on the same carbon of the double bond (a gem-difluoroalkene) induces a significant electronic polarization. Fluorine's high electronegativity results in a strong inductive withdrawal of electron density, creating a partial positive charge on the C1 carbon and partial negative charges on the fluorine atoms. This polarization is a key feature governing the reactivity of this class of compounds.
Computational studies on similar halogenated butenes have shown that the introduction of bromine and chlorine atoms leads to increased instability of the molecule. The distribution of atomic charges can be quantified using methods like Mulliken population analysis. For a representative gem-difluoroalkene, the calculated charge distribution highlights the electron-deficient nature of the C1 carbon, making it susceptible to nucleophilic attack.
| Atom | Calculated Atomic Charge (a.u.) |
|---|---|
| C1 (CF₂) | +0.58 |
| F (attached to C1) | -0.28 |
| F (attached to C1) | -0.28 |
| C2 | -0.25 |
Note: Data is for a model system and illustrates the general trend in gem-difluoroalkenes. The presence of the bromoethyl group in this compound will further influence these charges.
The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.
For gem-difluoroalkenes, the LUMO is typically localized around the electron-deficient C1 carbon of the double bond. This low-lying LUMO indicates that the molecule is a good electrophile and will readily react with nucleophiles at this position. The HOMO, conversely, is often associated with the π-system of the double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -11.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 10.7 |
Note: These values are for a representative gem-difluoroalkene and serve to illustrate the electronic characteristics. The specific energies for this compound would be influenced by the bromoethyl substituent.
Mechanistic Investigations through Computational Modeling
Computational modeling is a powerful technique for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the prediction of the most likely reaction pathways.
For reactions involving this compound, such as nucleophilic addition to the double bond or substitution reactions involving the bromine atom, computational methods can be used to locate the transition state structures. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations have been successfully used to predict the transition states for reactions of similar halogenated alkenes, providing insights into the feasibility of different reaction pathways.
The electronic polarization of the C=C bond in this compound strongly suggests that nucleophilic attack will be highly regioselective, favoring the C1 position. Computational modeling can confirm this by comparing the activation energies for attack at C1 versus C2. The pathway with the lower activation energy will be the kinetically favored one. These models can also predict the stereochemical outcome of reactions, which is crucial for the synthesis of specific stereoisomers.
Conformational Analysis and Stereochemical Considerations
The flexibility of the butyl chain in this compound means that it can exist in several different conformations due to rotation around the C2-C3 and C3-C4 single bonds. These different spatial arrangements of the atoms can have different energies, and the molecule will predominantly exist in the most stable conformation(s).
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For 4-bromo-1,1-difluorobut-1-ene, a complete characterization would involve the use of ¹H, ¹³C, and ¹⁹F NMR.
In the analysis of reaction outcomes involving this compound, NMR spectroscopy is indispensable.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For the parent compound, one would expect to observe distinct signals for the vinyl proton and the two methylene (B1212753) groups (-CH₂-CH₂Br). The chemical shifts and coupling patterns (splitting) of these signals would be diagnostic. For instance, the vinyl proton would likely appear as a triplet of doublets due to coupling with the adjacent methylene protons and the geminal fluorine atoms. The methylene protons would exhibit complex splitting patterns due to coupling with each other and the vinyl proton.
¹³C NMR (Carbon-13 NMR): This method reveals the number of non-equivalent carbon atoms and their electronic environments. For this compound, four distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C1) would show a characteristic large coupling constant with the fluorine nuclei. The chemical shifts would be indicative of the functional groups, with the sp² carbons of the double bond appearing at a lower field (higher ppm) than the sp³ hybridized carbons of the ethyl chain.
¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides direct information about the chemical environment of the fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and would be expected to give a single resonance. The coupling of this signal with the vinyl proton and the C1 carbon would further confirm the structure.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | Vinyl H (~5.0-6.0) | Triplet of Doublets | J(H,H), J(H,F) |
| ¹H | -CH₂-C=C (~2.5-3.0) | Quartet | J(H,H) |
| ¹H | -CH₂-Br (~3.4-3.8) | Triplet | J(H,H) |
| ¹³C | C=CF₂ (~150-160) | Triplet | J(C,F) |
| ¹³C | =CH- (~80-90) | Singlet | |
| ¹³C | -CH₂-C=C (~30-40) | Singlet | |
| ¹³C | -CH₂-Br (~25-35) | Singlet | |
| ¹⁹F | =CF₂ (~ -80 to -120) | Doublet of Triplets | J(F,H), J(F,H) |
Note: The values in this table are estimations based on typical chemical shifts for similar structural motifs and are not based on experimental data for this compound.
To investigate the mechanisms of reactions involving this compound, advanced NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are invaluable for confirming the structure of complex reaction products and for identifying transient intermediates, thereby shedding light on the reaction pathway.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of this compound and its derivatives. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is particularly important when dealing with products of unknown structure.
Table 2: Theoretical HRMS Data for this compound (C₄H₅BrF₂)
| Ion | Calculated Exact Mass |
| [M]⁺ (⁷⁹Br) | 169.9537 |
| [M]⁺ (⁸¹Br) | 171.9517 |
| [M+H]⁺ (⁷⁹Br) | 170.9615 |
| [M+H]⁺ (⁸¹Br) | 172.9595 |
Note: This table presents calculated exact masses for the molecular ions containing the two major isotopes of bromine.
In addition to molecular weight determination, the fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. Under techniques like Electron Ionization (EI), the molecule fragments in a reproducible manner. The analysis of these fragments can help to piece together the original structure and can be used to differentiate between isomers. For this compound, characteristic fragmentation would likely involve the loss of a bromine atom, followed by further fragmentation of the butene backbone. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this element, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=C double bond, C-F bonds, and the C-Br bond.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=C Stretch | 1650 - 1700 |
| C-F Stretch | 1000 - 1400 |
| C-H Stretch (sp²) | 3000 - 3100 |
| C-H Stretch (sp³) | 2850 - 3000 |
| C-Br Stretch | 500 - 600 |
Note: This table provides typical ranges for the vibrational frequencies of the indicated functional groups.
The presence and position of these bands in an experimental IR spectrum would provide strong evidence for the structure of this compound and could be used to monitor the progress of reactions where these functional groups are modified.
Identification of Functional Groups in Reaction Intermediates and Products
Spectroscopic methods are instrumental in tracking the transformation of functional groups during a chemical reaction. By analyzing the spectra of starting materials, intermediates, and products, researchers can confirm the progress of a reaction and deduce the structure of the newly formed compounds. While specific research detailing the reaction intermediates and products of this compound is not extensively available in the reviewed literature, the characterization of structurally related fluorinated butenes provides a clear framework for the analytical approaches that would be employed.
For instance, in the study of the halogenation and subsequent dehydrohalogenation of 1,1,1,4,4,4-hexafluorobut-2-enes, NMR spectroscopy is a powerful tool for characterizing the resulting halo-olefins. beilstein-journals.org The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of atoms and the determination of the stereochemistry of the products.
In a hypothetical reaction where this compound undergoes a nucleophilic substitution at the bromine-bearing carbon, the disappearance of the characteristic signals for the -CH₂-Br group and the appearance of new signals corresponding to the new functional group in the ¹H and ¹³C NMR spectra would be indicative of a successful reaction. Infrared (IR) spectroscopy would also be used to identify the presence of new functional groups by their characteristic absorption bands. Mass spectrometry would confirm the molecular weight of the product and provide fragmentation patterns that can help in its structural determination.
A concrete example from a related compound, the bromination of 1,1,1,4,4,4-pentafluorobuta-1,2-diene, resulted in the formation of (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene, which was fully characterized by NMR spectroscopy. beilstein-journals.org The ¹H NMR spectrum showed a quartet at 6.9 ppm, indicative of the CH proton coupled to the adjacent trifluoromethyl group. beilstein-journals.org The (Z)-configuration was confirmed by the absence of a through-space F-F coupling constant in the ¹⁹F NMR spectrum, which would be expected for the (E)-isomer. beilstein-journals.org
Table 1: Illustrative Spectroscopic Data for a Related Fluorinated Butene Derivative
| Compound | Spectroscopic Technique | Key Observations | Inferred Functional Groups/Structure |
| (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene | ¹H NMR | Quartet at 6.9 ppm (³JHF = 6.8 Hz) | -CH=C(Br)-CF₃ |
| ¹⁹F NMR | Absence of F-F coupling constant | (Z)-configuration |
This table is based on data for a structurally related compound and is intended to be illustrative of the analytical techniques employed.
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
While no crystal structures of derivatives of this compound were found in the surveyed literature, the crystallographic analysis of related fluorinated butane (B89635) derivatives demonstrates the power of this technique. For example, the crystal structure of meso-1,4-dibenzyloxy-2,3-difluorobutane has been determined, revealing important conformational details. beilstein-journals.org In this structure, the vicinal difluoro group adopts an anti conformation, with a dihedral angle of 180°. beilstein-journals.org This type of detailed structural information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and physical properties.
Should a crystalline derivative of this compound be synthesized, for instance, through a reaction that introduces a functionality capable of forming a stable crystal lattice, X-ray crystallography would be an indispensable tool for its complete characterization.
Table 2: Crystallographic Data for a Structurally Related Difluorobutane Derivative
| Compound | Crystal System | Space Group | Key Structural Feature |
| meso-1,4-dibenzyloxy-2,3-difluorobutane | Monoclinic | P2₁/n | Anti conformation of the vicinal difluoro group (F-C-C-F dihedral angle of 180°) beilstein-journals.org |
This table is based on data for a structurally related compound and is intended to be illustrative of the application of X-ray crystallography.
Future Research Directions and Emerging Applications
Advanced Materials Science
Design and Synthesis of Novel Fluorinated Polymers with Tailored Properties
The presence of both a polymerizable double bond and a reactive bromine atom makes 4-bromo-1,1-difluorobut-1-ene a promising monomer for the synthesis of advanced fluorinated polymers. Research in this area is moving towards creating polymers with precisely controlled architectures and properties.
Future work will likely involve the use of this monomer in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This approach allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity. The bromine atom in the monomer can act as an initiation site for "grafting from" polymerizations, leading to the creation of complex graft copolymers. For instance, a polyvinylidene fluoride (B91410) (PVDF) backbone could be functionalized with side chains derived from this compound, which could then be used to initiate the growth of other polymer chains, creating tailored graft copolymers. researchgate.net
The radical copolymerization of this compound with other fluorinated or non-fluorinated monomers is another key research direction. researchgate.net By adjusting the comonomer ratios, researchers can fine-tune the properties of the resulting copolymers, such as thermal stability, solubility, and reactivity. For example, copolymerizing with monomers like chlorotrifluoroethylene (B8367) could yield materials with a wide range of thermal stabilities and glass transition temperatures, depending on the monomer incorporation. researchgate.net The pendant bromo groups in these copolymers serve as reactive handles for post-polymerization modification, allowing for the introduction of various functional groups or for cross-linking the polymer chains. researchgate.net These original fluoropolymers bearing reactive pendant bromo groups are considered suitable candidates for a variety of applications. researchgate.net
Table 1: Potential Polymer Architectures from this compound
| Polymer Type | Synthesis Strategy | Key Feature | Potential Application |
| Homopolymer | Controlled Radical Polymerization | High density of reactive bromine sites | Cross-linkable resins, functional coatings |
| Random Copolymer | Radical Copolymerization with other monomers | Tunable thermal and chemical properties | Specialty elastomers, process aids |
| Graft Copolymer | "Grafting from" via ATRP | Complex, multi-component structures | Compatibilizers, high-performance membranes |
Applications in Functional Coatings and Membranes
The unique properties of fluoropolymers, such as high thermal and chemical stability, low surface energy, and hydrophobicity, make them ideal for high-performance coatings and membranes. paint.orgnih.gov Future research on polymers derived from this compound is expected to leverage these attributes.
For membrane technology, particularly for applications like polymer electrolyte membrane fuel cells (PEMFCs), fluorinated polymers are critical. Research could explore the synthesis of block copolymers incorporating this compound. The resulting polymer could then be functionalized via the bromine atom to introduce sulfonic acid groups, which are necessary for proton conductivity. The fluorinated backbone would provide the required chemical and thermal stability for the harsh operating conditions of a fuel cell.
Interdisciplinary Research with Biological Sciences
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, as it can significantly enhance metabolic stability, binding affinity, and lipophilicity. nbinno.comossila.comtcichemicals.com this compound serves as a valuable building block in this interdisciplinary field. nih.govnih.gov
Development of Fluorinated Probes for Chemical Biology
The development of molecular probes for imaging and studying biological processes is a rapidly advancing field. The unique properties of fluorine make it an excellent candidate for such probes, particularly in Positron Emission Tomography (PET). The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for PET imaging due to its favorable decay properties. nih.gov
This compound is an attractive precursor for the synthesis of ¹⁸F-labeled probes. The alkyl bromide can be converted to other leaving groups, such as a tosylate, or used in nucleophilic substitution reactions with [¹⁸F]fluoride. researchgate.net A key area of future research is the development of efficient, late-stage radiofluorination methods using precursors like this to label complex bioactive molecules. nih.gov The gem-difluoroalkene motif itself is a valuable substructure in biological probes. nih.gov The ability to attach this group to a targeting vector (e.g., a peptide or small molecule) via the alkyl chain, and then perform ¹⁸F labeling, would provide a powerful tool for developing new PET radiotracers for oncology, neuroscience, and cardiology. nih.govnewswise.com
Table 2: Research Findings on Fluorinated Probes
| Probe Type | Key Feature | Precursor Moiety | Research Focus |
| PET Radiotracer | Contains positron-emitting ¹⁸F | Alkyl Bromide | Efficient late-stage radiofluorination of drug-like molecules. nih.gov |
| Biological Probe | Contains stable difluoromethylene group | gem-Difluoroalkene | Fluorine-retentive functionalization to attach probes to biomolecules. nih.gov |
Exploration in Agrochemical and Pharmaceutical Intermediate Synthesis
The use of fluorinated building blocks is a major strategy in the discovery of new agrochemicals and pharmaceuticals. tcichemicals.comsigmaaldrich.comccspublishing.org.cn Approximately 30% of all agrochemicals and 20% of all pharmaceuticals contain fluorine. tcichemicals.com this compound is explicitly identified as a useful intermediate for creating new pesticidal compounds. wipo.int
In agrochemicals, the introduction of fluorine can lead to products with enhanced efficacy, better selectivity, and improved environmental profiles. nbinno.comresearchgate.netnih.gov Future research will involve using this compound to synthesize novel herbicides, fungicides, and insecticides. The molecule can be elaborated through reactions at both the double bond and the C-Br bond to create diverse chemical scaffolds for biological screening. A related compound, 4-bromo-1,1,2-trifluoro-1-butene (B151897), is a known intermediate for pesticides with nematicidal activity, suggesting a similar potential for this compound. google.compatsnap.com
In medicinal chemistry, the gem-difluoromethylene group is a valuable bioisostere for ether or carbonyl functionalities. nih.gov The ability of this compound to introduce the CH₂CH=CF₂ unit into molecules offers a pathway to new drug candidates. Late-stage functionalization strategies, where the fluorinated motif is added near the end of a synthetic sequence, are particularly attractive for creating analogues of existing drugs or natural products. nih.govacs.org For example, the antibacterial activity of β-lactams has been shown to be influenced by the presence of gem-difluoroalkene groups, indicating a promising avenue for the development of new antibiotics. acs.org
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 4-Bromo-1,1-difluorobut-1-ene, and how do fluorine atoms influence spectral interpretation?
- Answer : Utilize ¹H NMR , ¹³C NMR , ¹⁹F NMR , and IR spectroscopy for structural confirmation. Fluorine's electronegativity induces splitting in adjacent proton signals (e.g., vinyl protons near CF₂ groups). ¹⁹F NMR is critical for distinguishing between fluorinated isomers. Computational tools (e.g., DFT) can predict spectra for comparison . Mass spectrometry (EI or ESI) helps verify molecular weight and bromine isotope patterns.
Q. What synthetic routes are viable for this compound, and how can reaction conditions be optimized?
- Answer : Common methods include:
- Bromination of 1,1-difluorobut-1-ene precursors using Br₂ or NBS (N-bromosuccinimide) under inert atmospheres.
- Dehydrohalogenation of 4-bromo-1,1-difluorobutane with strong bases (e.g., KOtBu).
Optimize yield by adjusting temperature (0–20°C), solvent polarity (e.g., dichloromethane), and catalyst (e.g., BF₃·THF complex). Monitor progress via TLC or GC-MS .
Q. How can physical properties (e.g., boiling point, solubility) be experimentally determined, and how do they compare to computational predictions?
- Answer : Measure boiling point using distillation setups under reduced pressure. Solubility tests in polar/nonpolar solvents (e.g., hexane, DMSO) guide reaction solvent selection. Compare experimental data with predictions from software like COSMO-RS or Hansen Solubility Parameters. Discrepancies may indicate impurities or isomerization .
Advanced Research Questions
Q. How does the electronic effect of the difluoro group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer : The electron-withdrawing CF₂ group polarizes the C-Br bond, enhancing reactivity toward nucleophilic attack. Regioselectivity can be predicted using Hammett σ constants or DFT calculations to map electron density. Experimental validation involves competing reactions with substituted boronic acids and analyzing coupling product ratios via HPLC .
Q. What strategies resolve contradictory data in reaction outcomes (e.g., unexpected byproducts or low yields)?
- Answer :
- Isomer identification : Use 2D NMR (COSY, NOESY) to distinguish between structural isomers.
- Kinetic vs. thermodynamic control : Vary reaction time and temperature; monitor intermediates via in-situ IR or Raman.
- Impurity profiling : GC-MS or HPLC-MS to detect trace side products (e.g., dehydrohalogenation byproducts) .
Q. How can computational chemistry predict the stability and decomposition pathways of this compound under storage conditions?
- Answer : Perform accelerated stability studies (e.g., thermal stress at 40–60°C) and analyze degradation products via GC-MS. Computational models (e.g., Arrhenius plots) estimate shelf life. Molecular dynamics simulations predict interactions with moisture or oxygen, guiding storage protocols (e.g., inert gas, desiccants) .
Q. What experimental approaches validate the steric and electronic effects of the CF₂ group in cycloaddition reactions?
- Answer : Compare reaction rates and stereochemical outcomes with non-fluorinated analogs (e.g., 4-bromo-1-butene). Use X-ray crystallography to analyze transition-state geometries or employ kinetic isotope effects (KIEs) to probe electronic contributions. Steric maps from molecular modeling software (e.g., Spartan) visualize hindrance near the CF₂ group .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational NMR chemical shifts?
- Answer :
- Solvent effects : Simulate shifts in explicit solvent models (e.g., PCM in Gaussian).
- Conformational averaging : Use variable-temperature NMR to identify dynamic equilibria.
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns .
Methodological Notes
- Synthesis Optimization : Prioritize inert conditions (argon/nitrogen) to prevent bromine loss or oxidation.
- Safety Protocols : Handle brominated compounds in fume hoods; monitor HBr release with pH strips .
- Advanced Characterization : Pair spectroscopic data with X-ray crystallography or synchrotron-based techniques for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
